molecular formula C23H27N3O6S2 B12804985 (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole CAS No. 27863-17-8

(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B12804985
CAS No.: 27863-17-8
M. Wt: 505.6 g/mol
InChI Key: GBSJSWQLBOZWTA-QTFBQHTASA-N
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Description

The compound (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a complex organic molecule that combines features of sulfonamides and imidazothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with L-glutamic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then purified and isolated.

For the synthesis of (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, a common method involves the cyclization of a phenyl-substituted thioamide with an appropriate diamine under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfonamide group in (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid can undergo oxidation to form sulfone derivatives.

    Reduction: The imidazothiazole ring in (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can be reduced to form dihydroimidazothiazole derivatives.

    Substitution: Both compounds can undergo nucleophilic substitution reactions, where the sulfonamide or imidazothiazole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroimidazothiazole derivatives.

    Substitution: Various substituted sulfonamides and imidazothiazoles.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.

Biology

In biological research, these compounds are studied for their potential as enzyme inhibitors and receptor modulators. They are used in assays to investigate the biochemical pathways and molecular interactions.

Medicine

In medicinal chemistry, these compounds are explored for their potential therapeutic applications. They are investigated as potential drugs for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, these compounds are used in the development of new materials with unique properties. They are incorporated into polymers, coatings, and other materials to enhance their performance and durability.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their reactions, thereby disrupting the biochemical pathways in which they are involved.

For (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole, the mechanism of action involves the modulation of receptor activity. The compound binds to specific receptors on the cell surface, altering their conformation and activity. This modulation can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-chlorophenyl)sulfonylamino]pentanedioic acid
  • (6S)-6-(4-methylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
  • (2S)-2-[(4-methoxyphenyl)sulfonylamino]pentanedioic acid

Uniqueness

The uniqueness of (2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid lies in its specific sulfonamide group, which imparts distinct chemical and biological properties. Similarly, (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is unique due to its imidazothiazole ring structure, which confers specific binding affinities and reactivity.

These compounds are distinguished from their analogs by their specific substituents, which influence their reactivity, stability, and biological activity

Properties

CAS No.

27863-17-8

Molecular Formula

C23H27N3O6S2

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid;(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H15NO6S.C11H12N2S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15;1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17);1-5,10H,6-8H2/t2*10-/m01/s1

InChI Key

GBSJSWQLBOZWTA-QTFBQHTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CSC2=N[C@H](CN21)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CSC2=NC(CN21)C3=CC=CC=C3

Origin of Product

United States

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